![molecular formula C13H11NO4 B1283667 1-(Benzyloxy)-6-oxo-1,6-dihydropyridine-2-carboxylic acid CAS No. 210366-15-7](/img/structure/B1283667.png)
1-(Benzyloxy)-6-oxo-1,6-dihydropyridine-2-carboxylic acid
Overview
Description
The compound is a derivative of benzyloxyacetone . Benzyloxyacetone is an α-substituted acetone that undergoes direct aldol reaction with 4-nitrobenzaldehyde .
Synthesis Analysis
Benzyloxy-related compounds have been synthesized by various methods. For instance, benzyloxyacetone has been used as a starting material in synthesizing (2S,4RS)-4-acetoxy-2-[(benzyloxy)methyl]-2-methyldioxolane and (2R,4RS)-4-acetoxy-2-[(benzyloxy)methyl]-2-methyldioxolane .
Chemical Reactions Analysis
Benzylic compounds, including derivatives like benzyloxy-related molecules, are essential in organic chemistry, particularly in oxidation and reduction reactions .
Physical And Chemical Properties Analysis
The physical and chemical properties of a compound include characteristics such as density, color, hardness, melting and boiling points, and electrical conductivity . Unfortunately, specific information on the physical and chemical properties of “1-(Benzyloxy)-6-oxo-1,6-dihydropyridine-2-carboxylic acid” is not available.
Scientific Research Applications
Inhibition of Prolidase Enzyme
1-(Benzyloxy)-6-oxo-1,6-dihydropyridine-2-carboxylic acid: is a potent inhibitor of the prolidase enzyme. Prolidase is a specific peptidase that cleaves dipeptides with a C-terminal prolyl and hydroxyprolyl residue . This inhibition is crucial for regulating the metabolism of proline-rich proteins and has implications in wound healing, tissue repair, and fibrosis.
Synthesis of β-Alanine Derivatives
This compound is utilized in the synthesis of N-(L-Prolyl)-β-alanine , a derivative of the naturally occurring beta amino acid β-Alanine . Such derivatives are significant in the study of beta amino acid metabolism and their role in neurotransmission and enzymatic reactions.
Mechanism of Action
Target of Action
It’s known that benzylic hydrogens of alkyl substituents on a benzene ring are activated toward free radical attack . This suggests that the compound might interact with molecules that can initiate free radical reactions.
Mode of Action
The mode of action of 1-(Benzyloxy)-6-oxo-1,6-dihydropyridine-2-carboxylic acid involves a series of chemical reactions. The oxygen atom in the compound can act as a nucleophile in competition with nitrogen, but it’s a dead-end process. Reaction with oxygen gives the reversible formation of a hemiketal. Reaction with nitrogen forms the oxime in an essentially irreversible process as the adduct dehydrates .
Biochemical Pathways
The compound’s structure suggests it might be involved in oxidative pathways such as glycolysis, the tricarboxylic acid cycle (also known as kreb’s cycle), and mitochondrial oxidative phosphorylation/electron transport .
Safety and Hazards
properties
IUPAC Name |
6-oxo-1-phenylmethoxypyridine-2-carboxylic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H11NO4/c15-12-8-4-7-11(13(16)17)14(12)18-9-10-5-2-1-3-6-10/h1-8H,9H2,(H,16,17) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CIUDQXNWTGQYIC-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CON2C(=O)C=CC=C2C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H11NO4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10572900 | |
Record name | 1-(Benzyloxy)-6-oxo-1,6-dihydropyridine-2-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10572900 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
245.23 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS RN |
210366-15-7 | |
Record name | 1-(Benzyloxy)-6-oxo-1,6-dihydropyridine-2-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10572900 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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